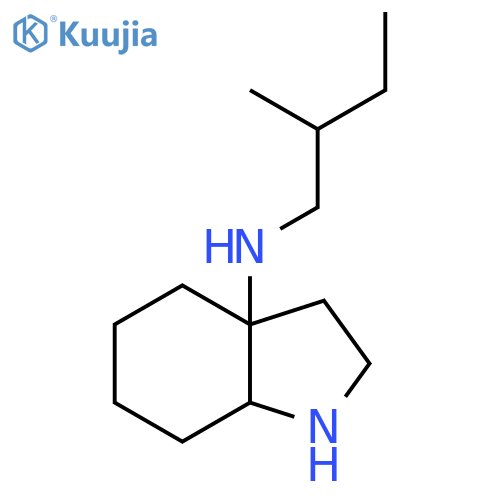Cas no 2137579-92-9 (N-(2-methylbutyl)-octahydro-1H-indol-3a-amine)

2137579-92-9 structure
商品名:N-(2-methylbutyl)-octahydro-1H-indol-3a-amine
N-(2-methylbutyl)-octahydro-1H-indol-3a-amine 化学的及び物理的性質
名前と識別子
-
- 2137579-92-9
- N-(2-methylbutyl)-octahydro-1H-indol-3a-amine
- EN300-842719
-
- インチ: 1S/C13H26N2/c1-3-11(2)10-15-13-7-5-4-6-12(13)14-9-8-13/h11-12,14-15H,3-10H2,1-2H3
- InChIKey: MZGLISZHZVHNPD-UHFFFAOYSA-N
- ほほえんだ: N1CCC2(CCCCC12)NCC(C)CC
計算された属性
- せいみつぶんしりょう: 210.209598838g/mol
- どういたいしつりょう: 210.209598838g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 24.1Ų
N-(2-methylbutyl)-octahydro-1H-indol-3a-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-842719-1.0g |
N-(2-methylbutyl)-octahydro-1H-indol-3a-amine |
2137579-92-9 | 95% | 1.0g |
$1742.0 | 2024-05-21 | |
| Enamine | EN300-842719-5g |
N-(2-methylbutyl)-octahydro-1H-indol-3a-amine |
2137579-92-9 | 5g |
$5056.0 | 2023-09-02 | ||
| Enamine | EN300-842719-1g |
N-(2-methylbutyl)-octahydro-1H-indol-3a-amine |
2137579-92-9 | 1g |
$1742.0 | 2023-09-02 | ||
| Enamine | EN300-842719-10g |
N-(2-methylbutyl)-octahydro-1H-indol-3a-amine |
2137579-92-9 | 10g |
$7497.0 | 2023-09-02 | ||
| Enamine | EN300-842719-2.5g |
N-(2-methylbutyl)-octahydro-1H-indol-3a-amine |
2137579-92-9 | 95% | 2.5g |
$3417.0 | 2024-05-21 | |
| Enamine | EN300-842719-10.0g |
N-(2-methylbutyl)-octahydro-1H-indol-3a-amine |
2137579-92-9 | 95% | 10.0g |
$7497.0 | 2024-05-21 | |
| Enamine | EN300-842719-0.25g |
N-(2-methylbutyl)-octahydro-1H-indol-3a-amine |
2137579-92-9 | 95% | 0.25g |
$1604.0 | 2024-05-21 | |
| Enamine | EN300-842719-0.5g |
N-(2-methylbutyl)-octahydro-1H-indol-3a-amine |
2137579-92-9 | 95% | 0.5g |
$1673.0 | 2024-05-21 | |
| Enamine | EN300-842719-0.1g |
N-(2-methylbutyl)-octahydro-1H-indol-3a-amine |
2137579-92-9 | 95% | 0.1g |
$1533.0 | 2024-05-21 | |
| Enamine | EN300-842719-0.05g |
N-(2-methylbutyl)-octahydro-1H-indol-3a-amine |
2137579-92-9 | 95% | 0.05g |
$1464.0 | 2024-05-21 |
N-(2-methylbutyl)-octahydro-1H-indol-3a-amine 関連文献
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
2137579-92-9 (N-(2-methylbutyl)-octahydro-1H-indol-3a-amine) 関連製品
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
